molecular formula C15H17N3O2S3 B2919008 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034374-62-2

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2919008
CAS RN: 2034374-62-2
M. Wt: 367.5
InChI Key: QYSLDRYHKRGALQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H17N3O2S3 and its molecular weight is 367.5. The purity is usually 95%.
The exact mass of the compound N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Sulfonamides have been synthesized and evaluated for their antibacterial properties. For instance, Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activity, highlighting the potential of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013). Similarly, Badgujar et al. (2018) explored sulfonamides derived from Ampyrone, demonstrating significant antimicrobial and antioxidant activities, suggesting their utility in the development of new antimicrobial agents (Badgujar, More, & Meshram, 2018).

Anticancer Applications

Sulfonamide derivatives have also shown promise in anticancer research. Ghorab et al. (2015) synthesized novel sulfonamide derivatives with notable in-vitro anticancer activity, indicating their potential as therapeutic agents (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015). Bashandy et al. (2014) developed sulfonamides with high antiproliferative activity against human breast cancer cell lines, further supporting the role of sulfonamide derivatives in cancer treatment (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Enzyme Inhibition

Research has also focused on the inhibition of enzymes by sulfonamide derivatives. Büyükkıdan et al. (2017) synthesized sulfonamide compounds with inhibitory activity on human erythrocyte carbonic anhydrase isozymes, suggesting their application in disorders related to enzyme dysfunction (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Chemical Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives form a cornerstone of chemical research, aiding in the development of novel compounds with varied applications. Peng-yun (2013) detailed the synthesis and characterization process of a benzene sulfonamide derivative, shedding light on the methodologies involved in creating such molecules (Peng-yun, 2013).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S3/c1-11-15(13-5-3-9-21-13)12(2)18(17-11)8-7-16-23(19,20)14-6-4-10-22-14/h3-6,9-10,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSLDRYHKRGALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CS2)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

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